2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid
Overview
Description
“2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid” is a phenylalanine derivative . It has a molecular weight of 301.29 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid . The InChI code is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place, under inert atmosphere .Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in enantioselective synthesis processes. For example, Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant analogue using a related tert-butoxycarbonyl amino propanoic acid derivative. The process achieved high enantiomeric excess and overall yield, highlighting its potential in stereoselective synthesis (Pajouhesh et al., 2000).
Asymmetric Hydrogenation
Kubryk and Hansen (2006) demonstrated the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands. They synthesized a similar tert-butoxycarbonyl amino acid derivative, showcasing its application in producing enantiomerically enriched compounds (Kubryk & Hansen, 2006).
Palladium-Catalyzed Reactions
Amii et al. (2000) detailed a palladium-catalyzed tert-butoxycarbonylation process involving similar compounds. This method is significant for preparing fluorinated alpha-amino acids, indicating the compound's role in synthesizing fluorinated derivatives (Amii et al., 2000).
Synthesis of Biotin Intermediates
Qin et al. (2014) synthesized an intermediate of Biotin using a tert-butoxycarbonyl amino propanoate derivative. This showcases the compound's utility in the synthesis of vitamins and related biological compounds (Qin et al., 2014).
Antimicrobial Activity
Pund et al. (2020) synthesized new compounds from a similar tert-butoxycarbonyl amino propanoic acid derivative and evaluated them for antimicrobial activities. The findings demonstrate the compound's potential in developing new antimicrobial agents (Pund et al., 2020).
Heterogeneous Catalysis
Heydari et al. (2007) used a similar tert-butoxycarbonyl amino compound in a heterogeneous catalysis process for N-tert-butoxycarbonylation of amines. This represents its application in efficient and environmentally friendly catalytic processes (Heydari et al., 2007).
Polymer Synthesis
Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of tert-butoxycarbonyl amino acids. This application highlights the compound's role in advanced polymer chemistry (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
As a phenylalanine derivative , it might be involved in the metabolic pathways of phenylalanine, which include protein synthesis, production of neurotransmitters, and other physiological processes.
Result of Action
As a phenylalanine derivative , it might influence various physiological processes, including the secretion of anabolic hormones, energy supply during exercise, mental performance enhancement during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
The role of 2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid in biochemical reactions is primarily linked to its influence on the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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